molecular formula C12H24N2O4S B4388107 N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4388107
M. Wt: 292.40 g/mol
InChI Key: GCIMKJPOTYUAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been found to have a unique mechanism of action and has shown promising results in various studies.

Mechanism of Action

N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and pain. It specifically targets the enzyme cyclooxygenase-2 (COX-2) and reduces the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. It also reduces the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been found to have a neuroprotective effect and has shown to reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in lab experiments is its specificity for COX-2 inhibition. This allows for targeted inhibition of inflammation and pain without affecting the activity of other enzymes in the body. However, one limitation of using N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One direction is to further investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential use as an analgesic for the treatment of pain. Additionally, further research is needed to determine its potential use in the treatment of addiction. Finally, future research could focus on improving the solubility of N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide to make it more useful in lab experiments.

Scientific Research Applications

N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential therapeutic benefits in various fields of research. It has been found to have anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as an analgesic and has shown to have pain-relieving effects in animal studies. Additionally, N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use in the treatment of addiction and has shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(3-ethoxypropyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-3-18-9-5-7-13-12(15)11-6-4-8-14(10-11)19(2,16)17/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIMKJPOTYUAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCCN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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